molecular formula C19H18ClFN2 B159560 5-Chloro-1-(4-fluorophenyl)-3-(piperidin-4-yl)-1H-indole CAS No. 138900-27-3

5-Chloro-1-(4-fluorophenyl)-3-(piperidin-4-yl)-1H-indole

Cat. No. B159560
M. Wt: 328.8 g/mol
InChI Key: YCXCLZSLZGBCTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Scientific Research Applications

Dopamine and Serotonin Receptor Antagonism

Research by Perregaard et al. (1992) discovered that certain 1-(4-fluorophenyl)-1H-indoles substituted at the 3-position exhibit potent dopamine D-2 and serotonin 5-HT2 receptor affinity. Notably, piperidyl substituted indoles, such as 5-Chloro-1-(4-fluorophenyl)-3-(piperidin-4-yl)-1H-indole, were found to be noncataleptogenic or only weakly so, suggesting a unique profile resembling that of atypical neuroleptics like clozapine (Perregaard, Arnt, Bogeso, Hyttel, & Sanchez, 1992).

Serotonin 5-HT2 Receptor Selectivity

Andersen et al. (1992) synthesized a series of 3-(4-fluorophenyl)-1H-indoles, demonstrating high selectivity for 5-HT2 receptors over dopamine D2 receptors and alpha 1 adrenoceptors. These compounds, including variations of 5-Chloro-1-(4-fluorophenyl)-3-(piperidin-4-yl)-1H-indole, showed potent inhibition of the quipazine-induced head twitch syndrome in rats, indicative of significant 5-HT2 receptor antagonism (Andersen, Perregaard, Arnt, Nielsen, & Begtrup, 1992).

Alpha 1-Adrenoceptor Antagonism

Balle et al. (2003) explored 5-heteroaryl-substituted 1-(4-fluorophenyl)-3-(4-piperidinyl)-1H-indoles, deriving from antipsychotic sertindole, as selective alpha 1-adrenoceptor antagonists. These compounds showed high selectivity and potential CNS activity, providing insights into pharmacophores for alpha 1-adrenoceptor antagonists (Balle, Perregaard, Ramirez, Larsen, Søby, Liljefors, & Andersen, 2003).

Antipsychotic Potential

Research on compounds like 5-Chloro-1-(4-fluorophenyl)-3-(piperidin-4-yl)-1H-indole has demonstrated potential in the treatment of psychiatric disorders. Watanabe and Hagino (1999) found that sertindole, a related compound, enhanced dopamine release and metabolism in the rat cortex and striatum, suggesting its effectiveness in treating disorders like schizophrenia (Watanabe & Hagino, 1999).

Safety And Hazards

I couldn’t find specific information on the safety and hazards associated with this compound1.


properties

IUPAC Name

5-chloro-1-(4-fluorophenyl)-3-piperidin-4-ylindole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClFN2/c20-14-1-6-19-17(11-14)18(13-7-9-22-10-8-13)12-23(19)16-4-2-15(21)3-5-16/h1-6,11-13,22H,7-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCXCLZSLZGBCTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=CN(C3=C2C=C(C=C3)Cl)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20432041
Record name 5-Chloro-1-(4-fluorophenyl)-3-(piperidin-4-yl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20432041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-1-(4-fluorophenyl)-3-(piperidin-4-yl)-1H-indole

CAS RN

138900-27-3
Record name 5-Chloro-1-(4-fluorophenyl)-3-(piperidin-4-yl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20432041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

The intermediate may be worked up in a conventional manner. The further process leading to sertindole comprises cyclization of N-(4-fluorophenyl)-N-(2-carboxy-4-chlorophenyl)glycine to the corresponding 3-acetoxy-indole using eg. acetic anhydride in the presence of alkalimetal acetate such as sodium acetate. 5-chloro-1-(4-fluoro)indole is then obtained from the 3-acetoxy-indole by reduction and subsequent elimination of H2O. The resulting 5-chloro-1-(4-fluorophenyl)indole is reacted with 4-piperidone according to the above procedure, the resulting 5-chloro-1-(4-fluorophenyl)-3-(1,2,3,6-tetrahydropyridin-4-yl)indole is reduced in order to obtain 5-chloro-1-(4-fluorophenyl)-3-(piperidin-4-yl)indole which in turn is reacted with 1-(2-chloroethyl)-2-imidazolidinon to obtain sertindole. Alternatively, the 5-chloro-1-(4-fluorophenyl)-3-(1,2,3,6-tetrahydropyridin-4-yl)indole may first be reacted with 1-(2-chloroethyl)-2-imidazolidinon followed by reduction, thereby obtaining sertindole, which may be isolated as an acid addition salt, e.g. the tartrate, or as the free base.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Perregaard et al., J Med. Chem, 1992, 35, 1092-1101, disclosed a new method of preparing sertindole. This method comprises reaction of the intermediate 5-chloro-1-(4-fluorophenyl)indole with 4-piperidone in a mixture of trifluoroacetic acid and acetic acid, reduction of the resulting 5-chloro-1-(4-fluorophenyl)-3-(1,2,3,6-tetrahydropyridin-4-yl)indole in order to obtain 5-chloro-1-(4-fluorophenyl)-3-(piperidin-4-yl)indole which in turn is reacted with 1-(2-chloroethyl)-2-imidazolidinon in the presence of K2CO3 and KI in methyl isobutyl ketone (MIBK). The 5-chloro-1-(4-fluorophenyl)indole was obtained from the corresponding 3-acetoxy-indole by NaBH4 reduction in methanol and subsequent elimination of H2O under acidic conditions. The 3-acetoxy-indole was prepared from the N-(4fluorophenyl)-N-(2-carboxy-4-chlorophenyl)glycine following literature procedures.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.